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Compound of Interest
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Cat. No.: B1234035 Get Quote

An In-depth Technical Guide to the Thermochemical Properties of Monoethyl Adipate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data

for monoethyl adipate (MEA). Due to a lack of experimentally determined thermochemical

values in the current scientific literature, this guide presents high-quality calculated data and

outlines the standard experimental protocols that would be employed for their empirical

determination. Additionally, this guide details the synthesis of monoethyl adipate via Fischer

esterification.

Introduction to Monoethyl Adipate
Monoethyl adipate (MEA), with the chemical formula C8H14O4, is the monoester of adipic

acid and ethanol.[1][2] It serves as a versatile intermediate in the synthesis of pharmaceuticals,

agrochemicals, and dyestuffs.[3] Understanding its thermochemical properties, such as

enthalpy of formation and heat capacity, is crucial for process design, safety analysis, and

reaction modeling in its various applications.

Physicochemical and Thermochemical Data
The following tables summarize the available physical and calculated thermochemical

properties of monoethyl adipate. It is critical to note that the thermochemical data presented

are derived from computational methods, as experimental values have not been widely

reported.
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Table 1: Physical Properties of Monoethyl Adipate

Property Value Source(s)

Molecular Formula C8H14O4 [4][5]

Molecular Weight 174.19 g/mol [4][5]

Melting Point 28-29 °C [3]

Boiling Point 180 °C at 18 mmHg [3]

Density 0.98 g/mL at 25 °C [3]

Refractive Index n20/D 1.439 [3]

Table 2: Calculated Thermochemical Data for Monoethyl Adipate

These values were calculated using the Joback group contribution method and have not been

experimentally verified.

Property Symbol Value Unit Source

Standard

Enthalpy of

Formation (Gas)

ΔfH°gas -718.06 kJ/mol [4]

Standard Gibbs

Free Energy of

Formation

ΔfG° -483.18 kJ/mol [4]

Enthalpy of

Fusion
ΔfusH° 24.95 kJ/mol [4]

Enthalpy of

Vaporization
ΔvapH° 65.98 kJ/mol [4]

Ideal Gas Heat

Capacity
Cp,gas Not specified J/mol·K [4]
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Experimental Protocols for Thermochemical Data
Determination
While experimental data for monoethyl adipate is not readily available, the following standard

protocols are used to determine the thermochemical properties of organic compounds.

Determination of Enthalpy of Formation via Combustion
Calorimetry
The standard enthalpy of formation (ΔfH°) is typically determined indirectly by measuring the

enthalpy of combustion (ΔcH°) using a bomb calorimeter.

Methodology:

Sample Preparation: A precise mass of pure monoethyl adipate is placed in a crucible

inside a high-pressure vessel (the "bomb").

Pressurization: The bomb is filled with an excess of pure oxygen to ensure complete

combustion.

Immersion: The sealed bomb is submerged in a known quantity of water in a thermally

insulated container (the calorimeter). The initial temperature of the water is recorded.

Ignition: The sample is ignited electrically. The combustion reaction releases heat, which is

transferred to the bomb and the surrounding water, causing a temperature increase.

Temperature Measurement: The temperature of the water is monitored until it reaches a

maximum and then begins to cool. The total temperature change (ΔT) is determined after

correcting for heat loss to the surroundings.

Calculation: The heat released by the combustion (q_reaction) is calculated from the

temperature change and the heat capacity of the calorimeter system (C_cal), which is

determined separately using a standard substance with a known heat of combustion (e.g.,

benzoic acid).

q_reaction = -C_cal * ΔT
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Standard Enthalpy of Combustion: The molar enthalpy of combustion (ΔcH°) is calculated

from q_reaction and the number of moles of the sample.

Standard Enthalpy of Formation: The standard enthalpy of formation of monoethyl adipate
is then calculated using Hess's Law, from the standard enthalpies of formation of the

combustion products (CO₂ and H₂O) and the experimentally determined standard enthalpy

of combustion.

C₈H₁₄O₄(s) + 10 O₂(g) → 8 CO₂(g) + 7 H₂O(l)

ΔfH°(C₈H₁₄O₄) = [8 * ΔfH°(CO₂) + 7 * ΔfH°(H₂O)] - ΔcH°(C₈H₁₄O₄)

Determination of Heat Capacity and Enthalpies of Phase
Transition via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique used to measure heat

capacity (Cₚ) and the enthalpy changes associated with phase transitions (e.g., melting).

Methodology:

Sample and Reference Preparation: A small, accurately weighed sample of monoethyl
adipate is placed in a sample pan, and an empty pan is used as a reference.

Heating Program: The sample and reference are subjected to a controlled temperature

program (e.g., heating at a constant rate).

Heat Flow Measurement: DSC measures the difference in heat flow required to maintain the

sample and reference at the same temperature.

Heat Capacity Calculation: The heat capacity of the sample is proportional to the difference

in heat flow between the sample and a baseline run (with empty pans). A standard material

with a known heat capacity (e.g., sapphire) is used for calibration.

Enthalpy of Fusion (Melting): As the sample melts, it absorbs heat, resulting in an

endothermic peak on the DSC thermogram. The area of this peak is directly proportional to

the enthalpy of fusion (ΔfusH°), which is calculated by integrating the peak.
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Synthesis of Monoethyl Adipate
Monoethyl adipate is commonly synthesized via the Fischer-Speier esterification of adipic acid

with ethanol, using an acid catalyst such as sulfuric acid.[6][7] The reaction is an equilibrium-

driven process.

Reaction: HOOC-(CH₂)₄-COOH + CH₃CH₂OH ⇌ CH₃CH₂OOC-(CH₂)₄-COOH + H₂O

The mechanism involves the protonation of the carboxylic acid carbonyl group by the catalyst,

which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the

carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to

the formation of the ester.[8]

Visualizations
The following diagrams illustrate key experimental and chemical processes related to

monoethyl adipate.
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Workflow for Enthalpy of Formation Determination

1. Prepare and weigh
pure MEA sample

2. Load sample into
combustion bomb

3. Pressurize with
excess O2

4. Immerse bomb in
calorimeter water

5. Ignite sample and
record temperature change (ΔT)

6. Calculate heat of
reaction (q_reaction)

7. Calculate molar enthalpy
of combustion (ΔcH°)

8. Calculate enthalpy of
formation (ΔfH°) using Hess's Law
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Caption: Experimental workflow for combustion calorimetry.
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Fischer Esterification Mechanism for Monoethyl Adipate Synthesis
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Caption: Fischer esterification mechanism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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